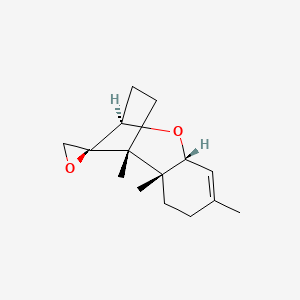

12,13-Epoxytrichothec-9-ene

Description

Structure

3D Structure

Properties

CAS No. |

37133-74-7 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(1R,2R,7R,9R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane] |

InChI |

InChI=1S/C15H22O2/c1-10-4-6-13(2)12(8-10)17-11-5-7-14(13,3)15(11)9-16-15/h8,11-12H,4-7,9H2,1-3H3/t11-,12-,13+,14-,15+/m1/s1 |

InChI Key |

LZAJKCZTKKKZNT-QMIVOQANSA-N |

SMILES |

CC1=CC2C(CC1)(C3(CCC(C34CO4)O2)C)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@H]([C@@]34CO4)O2)C)C |

Canonical SMILES |

CC1=CC2C(CC1)(C3(CCC(C34CO4)O2)C)C |

Other CAS No. |

54713-65-4 |

Synonyms |

12,13-epoxytrichothec-9-ene |

Origin of Product |

United States |

Biosynthetic Pathways and Fungal Production Systems of 12,13 Epoxytrichothec 9 Ene

Fungal Genera and Species Implicated in Biosynthesis

The production of trichothecenes, and therefore the biosynthesis of their EPT core, is primarily associated with several genera within the phylum Ascomycota, particularly in the order Hypocreales. mdpi.comwikipedia.orgmdpi.com

Primary Producers

A number of fungal genera are well-documented as primary producers of trichothecenes. These fungi are found in diverse environments, from soil to agricultural crops. mdpi.com

Fusarium : This genus is arguably the most significant producer of trichothecenes, with many species being important plant pathogens of cereal grains like wheat, maize, and barley. mdpi.comwikipedia.orgnih.gov Notable species include Fusarium graminearum, Fusarium sporotrichioides, Fusarium poae, and Fusarium equiseti. wikipedia.orgresearchgate.netmdpi.com Fusarium species are known to produce a wide array of trichothecenes, all of which are derived from the EPT core structure. mdpi.comfao.org

Trichoderma : Species within this genus, such as Trichoderma arundinaceum and Trichoderma brevicompactum, are also known to produce trichothecenes. mdpi.comasm.orgnih.gov Trichoderma species are commonly found in soil and some are utilized as biocontrol agents. plos.org The trichothecenes produced by Trichoderma, like harzianum A and trichodermin (B1214609), originate from the EPT skeleton. nih.govresearchgate.net

Myrothecium : This genus includes species like Myrothecium roridum and Myrothecium verrucaria, which are known to produce macrocyclic trichothecenes. mdpi.combiomedres.usapsnet.org These complex trichothecenes are also built upon the fundamental EPT structure. Myrothecium species can be plant pathogens, affecting crops such as tomato and muskmelon. mdpi.com

Other genera that have been identified as producers of trichothecenes include Stachybotrys, Cephalosporium, Spicellum, and Trichothecium. mdpi.comwikipedia.orgfermentek.com

Diversity of Producer Organisms across Ascomycetes

The ability to synthesize the 12,13-Epoxytrichothec-9-ene backbone is not limited to a single fungal family but is distributed across the phylum Ascomycota. frontiersin.org While the majority of known producers belong to the order Hypocreales within the class Sordariomycetes, trichothecene (B1219388) production has also been identified in other classes, including Dothideomycetes and Eurotiomycetes. researchgate.netresearchgate.net This wide distribution suggests a complex evolutionary history of the biosynthetic genes involved. plos.org Phylogenetic studies of the key biosynthetic genes, such as TRI5 and TRI4, indicate both vertical and horizontal gene transfer events may have contributed to the spread of this metabolic capability among diverse fungal lineages. plos.org

Precursor Compounds and Enzymatic Transformations

The biosynthesis of this compound begins with a common precursor in isoprenoid metabolism and proceeds through a series of dedicated enzymatic and non-enzymatic reactions. The genes encoding the biosynthetic enzymes are typically found in a gene cluster, referred to as the TRI cluster. nih.govplos.org

Farnesyl Diphosphate (B83284) to Trichodiene (B1200196) Conversion (TRI5-catalyzed)

The first committed step in the biosynthesis of all trichothecenes is the cyclization of farnesyl diphosphate (FPP), a primary metabolite, to form the sesquiterpene hydrocarbon trichodiene. mdpi.comnih.govmdpi.commdpi.com This reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the TRI5 gene. mdpi.comijbiotech.comuniprot.org This initial cyclization is a critical control point in the pathway. nih.gov Homologs of the TRI5 gene have been identified in various trichothecene-producing genera, including Fusarium, Myrothecium, and Trichoderma, highlighting its conserved and essential role. mdpi.com

Oxygenation and Epoxidation Steps (e.g., TRI4-catalyzed)

Following the formation of trichodiene, a series of oxygenation reactions occur, catalyzed by a cytochrome P450 monooxygenase encoded by the TRI4 gene. mdpi.comnih.govmdpi.com The TRI4 enzyme is multifunctional and introduces several oxygen atoms onto the trichodiene molecule. usda.govnih.gov In Fusarium species, TRI4 catalyzes the addition of four oxygen atoms, leading to the formation of the intermediate isotrichotriol. mdpi.comuniprot.org In other genera like Trichoderma and Myrothecium, the TRI4 homolog catalyzes the addition of only three oxygen atoms, resulting in the formation of isotrichodiol. mdpi.comresearchgate.net This functional difference in the TRI4 enzyme is a key branching point in the evolution of trichothecene structural diversity. mdpi.com These oxygenation steps include the critical formation of the 12,13-epoxide ring, a defining feature of all trichothecenes. mdpi.comnih.gov

Non-Enzymatic Isomerization and Cyclization to this compound

The final steps in the formation of the core this compound (EPT) structure involve isomerization and a second cyclization of the oxygenated intermediates produced by TRI4. mdpi.comresearchgate.net Starting from isotrichodiol (in Trichoderma and Myrothecium) or isotrichotriol (in Fusarium), a non-enzymatic cyclization occurs. mdpi.commdpi.comnih.gov This process involves the formation of a tetrahydropyran (B127337) ring. nih.govresearchgate.net For instance, in Trichoderma, isotrichodiol is non-enzymatically converted to EPT. asm.org In Fusarium, isotrichotriol undergoes a non-enzymatic isomerization and cyclization to form isotrichodermol, which is essentially EPT with a hydroxyl group at the C-3 position. mdpi.comuniprot.org Recent research suggests that while this cyclization can occur spontaneously, it may be too slow under physiological conditions and that other enzymes might be involved in facilitating this crucial ring-closure step to ensure efficient biosynthesis. nih.gov

Table 1: Key Fungal Genera Producing this compound Derivatives

| Genus | Notable Species | Common Habitat/Association |

|---|---|---|

| Fusarium | F. graminearum, F. sporotrichioides | Plant pathogens, especially on cereal grains mdpi.comwikipedia.org |

| Trichoderma | T. arundinaceum, T. brevicompactum | Soil, biocontrol agents mdpi.complos.org |

| Myrothecium | M. roridum, M. verrucaria | Plant pathogens mdpi.com |

| Stachybotrys | S. chartarum | Indoor environments, decaying plant material wikipedia.org |

| Trichothecium | T. roseum | Soil, decaying organic matter mdpi.com |

| Cephalosporium | Soil, plant debris wikipedia.org |

Table 2: Core Biosynthetic Steps to this compound

| Step | Precursor | Product | Key Enzyme (Gene) | Reaction Type |

|---|---|---|---|---|

| 1 | Farnesyl Diphosphate | Trichodiene | Trichodiene synthase (TRI5) | Cyclization mdpi.comnih.gov |

| 2 | Trichodiene | Isotrichodiol / Isotrichotriol | Cytochrome P450 monooxygenase (TRI4) | Oxygenation/Epoxidation mdpi.comnih.gov |

| 3 | Isotrichodiol / Isotrichotriol | This compound (or its C-3 hydroxylated form) | Non-enzymatic (potentially enzyme-assisted) | Isomerization/Cyclization mdpi.comnih.gov |

Genetic and Genomic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level, primarily through the coordinated expression of a set of genes known as the TRI genes. frontiersin.orgjst.go.jp These genes are often found clustered together in the fungal genome, facilitating their co-regulation. bohrium.complos.orgresearchgate.net

Organization and Function of TRI Gene Clusters

In many trichothecene-producing fungi, the majority of the TRI genes are organized into a core gene cluster. mdpi.comjst.go.jpplos.org For instance, in Fusarium species, a core cluster can contain up to 12 genes. nih.govresearchgate.net However, not all TRI genes are necessarily located within this main cluster. Some essential genes, such as TRI1, TRI16, and TRI101, can be found at different loci in the genome. jst.go.jpnih.govtandfonline.com The number and arrangement of genes within the TRI cluster can vary between different fungal genera and even between species of the same genus, contributing to the structural diversity of the trichothecenes produced. plos.orgmdpi.com For example, in some Fusarium species, the TRI genes are found at three distinct loci. mdpi.comnih.gov In contrast, Trichoderma species exhibit a different organization, with the tri5 gene located outside the main cluster. mdpi.comfrontiersin.org

Roles of Specific Genes (e.g., TRI4, TRI5, TRI6, TRI10, TRI11, TRI12, TRI13, TRI14, TRI16, TRI17, TRI18, TRI22, TRI23, TRI101)

The biosynthesis of this compound and its derivatives is a multi-step process with each step catalyzed by a specific enzyme encoded by a TRI gene.

TRI5 : This gene encodes trichodiene synthase, the enzyme that catalyzes the first committed step in the pathway: the cyclization of farnesyl pyrophosphate to trichodiene. uniprot.orgfrontiersin.orgmdpi.com

TRI4 : This gene encodes a cytochrome P450 monooxygenase that is crucial for the biosynthesis of trichothecenes. jst.go.jpnih.gov It catalyzes multiple oxygenation steps in the conversion of trichodiene to form the core trichothecene structure. uniprot.orgasm.orgnih.gov In some fungi, Tri4 is a multifunctional enzyme responsible for four consecutive oxygenation steps. jst.go.jp

TRI6 : This gene encodes a Cys2His2 zinc finger transcription factor that acts as a positive regulator of other TRI genes. frontiersin.orgnih.govresearchgate.net It binds to specific promoter regions of pathway genes, activating their expression. nih.gov

TRI10 : This gene encodes a regulatory protein that, along with Tri6, controls the expression of the other TRI genes. frontiersin.orgasm.org It is thought to positively regulate TRI6. asm.org

TRI11 : This gene encodes a C-15 hydroxylase in some species and a C-4 hydroxylase in others, demonstrating functional diversity. uniprot.orgnih.gov In Trichoderma arundinaceum, it is responsible for the hydroxylation of EPT at the C-4 position to produce trichodermol (B1681381). asm.orgnih.gov

TRI12 : This gene encodes a transporter protein, or efflux pump, that is believed to confer self-resistance to the producing fungus by exporting the toxic trichothecenes out of the cell. jst.go.jptandfonline.com

TRI13 : This gene encodes an acetyltransferase that is involved in the modification of the trichothecene core, contributing to the diversity of final products. nih.gov Its disruption can lead to the production of different chemotypes. nih.gov

TRI14 : The protein encoded by this gene is required for full virulence and DON production in wheat, though not for the synthesis of the toxin in vitro. jst.go.jpresearchgate.net

TRI16 : This gene is required for the esterification at the C-8 position during trichothecene biosynthesis. jst.go.jptandfonline.com

TRI17 and TRI18 : These genes are involved in the formation of macrocyclic trichothecenes. mdpi.comnih.gov

TRI22 and TRI23 : The functions of these genes are still being elucidated, but they are believed to be involved in the biosynthetic pathway. researchgate.netplos.org

TRI101 : This gene encodes a C-3 acetyltransferase that plays a role in self-protection by acetylating a free hydroxyl group at the C-3 position, which is a key determinant of phytotoxicity. uniprot.orgpnas.org Interestingly, homologs of TRI101 are found in both trichothecene-producing and non-producing fungi, suggesting it may have other functions as well. plos.org

Table 1: Functions of Selected TRI Genes in this compound Biosynthesis

Transcriptional and Post-Transcriptional Control Mechanisms of Biosynthetic Pathways

The biosynthesis of this compound is under complex transcriptional and post-transcriptional control. frontiersin.org The transcription factor Tri6 is a key activator, binding to a specific DNA sequence (YNAGGCC) in the promoter regions of other TRI genes to initiate their transcription. frontiersin.orgnih.gov The regulatory protein Tri10 is also essential, working in concert with Tri6 to control the expression of the entire pathway. frontiersin.orgasm.org Their regulatory network extends beyond the TRI genes to include genes in the primary metabolic pathway that provides the initial precursor, FPP. asm.org

Environmental and nutritional factors, such as nitrogen availability and pH, can also influence the expression of TRI genes, although the precise mechanisms are still under investigation. frontiersin.org It has been noted that the structural organization of the core gene cluster itself can impact the regulation of gene expression. frontiersin.org

Gene Homologs and Evolutionary Aspects of Trichothecene Biosynthesis

The evolution of trichothecene biosynthesis is a fascinating area of study. The presence of TRI gene homologs across different fungal genera suggests a common evolutionary origin. plos.orgpnas.org However, the diversity in gene cluster organization and the structural variety of trichothecenes indicate a complex evolutionary history involving gene gain, loss, and functional divergence. nih.govplos.org

Phylogenetic analyses suggest that the TRI gene cluster has undergone significant changes during the divergence of different fungal lineages. plos.orgpnas.org For instance, the ability to produce certain types of trichothecenes, like those with a C-8 oxygenation, appears to have evolved independently in different fungal groups through the acquisition of different genes with the same function. plos.org The TRI101 gene, responsible for C-3 acetylation, also seems to have been gained independently in Fusarium and other fungal genera. plos.org The study of these gene homologs provides valuable insights into the evolutionary processes that have shaped the remarkable diversity of trichothecene structures. nih.govpnas.org

Heterologous Expression Systems for Investigating Biosynthesis

Recombinant Production in Model Organisms (e.g., Saccharomyces cerevisiae, Escherichia coli)

Saccharomyces cerevisiae (baker's yeast) has proven to be a particularly useful host for studying trichothecene biosynthesis. nih.govfrontiersin.orgresearchgate.net Its well-characterized genetic system and the presence of necessary components for expressing eukaryotic genes, such as cytochrome P450s, make it an ideal platform. frontiersin.org Researchers have successfully reconstructed parts of the trichothecene biosynthetic pathway in yeast, allowing for the production and characterization of key intermediates. nih.govfrontiersin.orgresearchgate.net For example, co-expression of FgTRI5 and FgTRI4 from Fusarium graminearum in yeast resulted in the production of early intermediates of the pathway. frontiersin.org More recently, the entire biosynthetic pathway for trichodermol was successfully reconstructed in S. cerevisiae. nih.govresearchgate.net

Escherichia coli has also been used for the heterologous expression of TRI genes, although with more limited success compared to yeast, particularly for complex enzymes like cytochrome P450s. frontiersin.org Nevertheless, these recombinant systems are invaluable tools for dissecting the functions of individual genes, confirming the roles of specific enzymes, and potentially for producing novel trichothecene analogs through metabolic engineering. plos.orgresearchgate.nettandfonline.com

Optimization Strategies for Pathway Elucidation and Compound Yield

The elucidation of the biosynthetic pathway of this compound (EPT), the core structure of all trichothecenes, and the optimization of its production are critical for various applications, from understanding fungal pathogenicity to harnessing these compounds for biotechnological purposes. researchgate.netnih.govacs.org Researchers employ a multifaceted approach, combining genetic engineering, fermentation optimization, and heterologous expression systems to enhance the understanding of the pathway and improve compound yields.

Genetic and Metabolic Engineering

Genetic modification of the producing fungi is a primary strategy for both clarifying the biosynthetic pathway and increasing the yield of EPT and its derivatives. This often involves the manipulation of key genes within the trichothecene biosynthetic cluster (TRI cluster).

Key genes in the EPT pathway that are targets for modification include:

Tri5 (trichodiene synthase): This gene encodes the enzyme that catalyzes the first committed step in the biosynthesis, the cyclization of farnesyl diphosphate to trichodiene. frontiersin.orgmdpi.com Overexpression of Tri5 is a common strategy to increase the metabolic flux towards trichothecene production.

Tri4: This gene encodes a multifunctional cytochrome P450 monooxygenase responsible for several subsequent oxygenation steps. frontiersin.org The co-expression of Tri5 and Tri4 in transgenic Trichoderma harzianum has been shown to result in the production of this compound. nih.govresearchgate.net

Tri3 and Tri14: Recent studies have identified the crucial roles of Tri3 (an O-acetyltransferase) and Tri14 (a cyclase) in the efficient formation of the EPT skeleton from precursors like isotrichodiol and isotrichotriol. researchgate.net Understanding and manipulating these genes is vital for optimizing EPT production and preventing the formation of shunt products. researchgate.net

Tri6 and Tri10 (Regulatory genes): These genes regulate the expression of other TRI genes. Transforming Fusarium graminearum with the Tri6 gene from Fusarium sporotrichioides has been shown to increase trichothecene production. frontiersin.org

Bioprospecting for novel or more efficient enzymes, such as trichothecene 3-O-acetyltransferases (TRI101), from different Fusarium species can also yield enzymes with improved kinetic properties for specific applications. asm.org This approach allows for the selection of enzymes best suited for enhancing the production of desired trichothecene derivatives.

Table 1: Impact of Genetic Modifications on Trichothecene Production

| Organism | Genetic Modification | Key Finding | Reference |

| Trichoderma harzianum | Overexpression of TaTRI5 and TaTRI4 | Resulted in the production of this compound (EPT). | frontiersin.orgnih.gov |

| Saccharomyces cerevisiae | Integration of codon-optimized FgTRI5 | Led to an 8.6-fold increase in trichodiene production compared to episomal plasmid expression. | frontiersin.org |

| Fusarium graminearum | Transformation with FsTri6 (from F. sporotrichioides) | Increased overall trichothecene production. | frontiersin.org |

| Trichoderma brevicompactum | Overexpression of tri5 gene | Enhanced the expression of other trichodermin biosynthetic genes. | nih.gov |

Optimization of Fermentation Conditions

The yield of this compound and related trichothecenes is highly dependent on the physical and chemical environment of the fungal culture. Optimizing fermentation parameters is a critical and cost-effective strategy for enhancing production on a larger scale. nih.govijcmas.com

Key parameters for optimization include:

Culture Media: The composition of the growth medium significantly influences mycotoxin synthesis. Complex media containing yeast extract often induce stronger trichothecene production compared to defined media. frontiersin.org However, the inducing activity can vary between different brands and lots of yeast extract. frontiersin.org

Carbon and Nitrogen Sources: The type and concentration of carbon sources, such as sucrose (B13894) or fructose, can modulate trichothecene biosynthesis. frontiersin.org Yeast extract is a commonly used source of nitrogen and other essential micronutrients. frontiersin.org

pH: The pH of the culture medium is a critical factor. For some Fusarium species grown in defined media, acidic conditions (below pH 3.7) are a prerequisite for activating trichothecene production. frontiersin.org However, in complex media, production can occur at a higher pH. frontiersin.org

Temperature: Fungal growth and mycotoxin production are temperature-dependent. Optimal temperatures for trichothecene production by Fusarium species are often in the range of 15–25°C. mdpi.commedsciencegroup.us

Aeration and Agitation: Proper aeration and agitation are necessary for cell growth and metabolite production in submerged cultures. plos.org

Table 2: Influence of Culture Conditions on Trichothecene Yield

| Parameter | Condition | Effect on Production | Reference |

| Media Type | Complex Media (e.g., with yeast extract) | Generally strong induction of toxin synthesis under milder acidic conditions. | frontiersin.org |

| Defined Media | Requires extreme acidification (pH < 3.7) to activate production, which can complicate studies. | frontiersin.org | |

| pH | Acidic (< 3.7) | Prerequisite for trichothecene production in defined media for some Fusarium species. | frontiersin.org |

| Temperature | 15-25°C | Optimal range for DON production in F. culmorum and F. graminearum. | mdpi.com |

| Elicitor | Non-viable Rhizoctonia solani mycelia | Increased trichodermin yield in T. brevicompactum from 67.8 mg/L to 144.55 mg/L. | nih.gov |

Heterologous Biosynthesis and Host Optimization

Expressing the EPT biosynthetic pathway in a heterologous host, such as the yeast Saccharomyces cerevisiae, offers several advantages for pathway elucidation and yield optimization. frontiersin.orgnih.gov S. cerevisiae is a well-characterized model organism with a vast genetic toolkit, making it suitable for reconstructing and optimizing complex biosynthetic pathways. frontiersin.orgnih.gov

Challenges in heterologous production include ensuring the proper function and expression of fungal enzymes, particularly cytochrome P450s like Tri4, which require compatible P450 reductases. frontiersin.orgnih.gov Optimization strategies in heterologous hosts include:

Codon Optimization: Synthesizing genes with codons optimized for the expression host can significantly enhance translational efficiency and, consequently, product yield. frontiersin.org

Pathway Engineering: Modifying the host's endogenous metabolic pathways, such as the mevalonate (B85504) (MVA) pathway which supplies the precursor farnesyl diphosphate, can increase the pool of precursors available for EPT synthesis. frontiersin.org

Integration vs. Plasmid Expression: Integrating biosynthetic genes into the host chromosome can lead to more stable expression and higher yields compared to using episomal plasmids. frontiersin.org

While co-expression of FgTRI5 and FgTRI4 in yeast initially produced only early pathway intermediates, further optimization and reconstruction of the pathway have successfully led to the production of downstream products like trichodermol. frontiersin.orgnih.gov

Elicitor-Based Approaches

The addition of elicitors—molecules that trigger a defense or stress response in the fungus—can be an effective method to stimulate the production of secondary metabolites, including trichothecenes. This strategy can enhance yield without resorting to genetic modification. nih.gov

Molecular and Cellular Mechanisms of Action of 12,13 Epoxytrichothec 9 Ene and Its Derivatives

Primary Molecular Targets

The primary molecular target for 12,13-epoxytrichothec-9-ene and its derivatives is the ribosome, the cellular machinery responsible for protein synthesis.

Ribosomal Binding and Inhibition of Protein Synthesis

12,13-Epoxytrichothec-9-enes are potent inhibitors of protein synthesis in eukaryotic cells. nih.govresearchgate.net This inhibition is the primary mechanism behind their toxic effects. nih.govmdpi.com These compounds bind to the ribosome, interfering with the process of translating messenger RNA (mRNA) into protein. nih.gov The 12,13-epoxy ring, a shared feature of these mycotoxins, is crucial for their toxic action. msdvetmanual.comnih.gov

The inhibition can occur at different stages of protein synthesis—initiation, elongation, or termination—depending on the specific derivative and its concentration. nih.govmdpi.comnih.gov For instance, at low concentrations, some derivatives like anguidine primarily inhibit the initiation step, leading to the breakdown of polyribosomes into monosomes. nih.gov At higher concentrations, they can stall the entire process. nih.gov Other derivatives, such as crotocin (B1236541) and trichodermin (B1214609), are known to inhibit the elongation step. nih.gov

The structural diversity of these compounds, resulting from different substituent groups, influences their toxicity and their specific interactions with the ribosome. nih.gov Key structural elements that contribute to their toxicity include the 12,13-epoxide ring and the double bond between carbons 9 and 10. nih.gov

Specific Interaction with Eukaryotic Ribosomal Subunits (e.g., 60S)

The primary binding site for 12,13-epoxytrichothec-9-enes is the large ribosomal subunit, specifically the 60S subunit in eukaryotes. mdpi.com They interact with a region of the 25S rRNA (in yeast) or 28S rRNA (in mammals) within this subunit. nih.govnih.gov This interaction is highly specific, and the affinity of different derivatives for the ribosome correlates with their toxicity.

The binding is stabilized by a network of interactions, including hydrogen bonds and nonpolar pi-stacking interactions between the toxin and the ribosomal RNA. nih.govresearchgate.net The 12,13-epoxide ring and the C9=C10 double bond are critical for these interactions. nih.govmdpi.com The precise conformation of the toxin and the architecture of the binding pocket on the ribosome determine the strength and nature of the binding, which in turn dictates the inhibitory effect. nih.govresearchgate.net

Perturbation of Peptidyl Transferase Activity

By binding to the 60S ribosomal subunit, 12,13-epoxytrichothec-9-enes directly interfere with the peptidyl transferase center (PTC). nih.govmdpi.comnih.gov The PTC is a critical region of the ribosome responsible for catalyzing the formation of peptide bonds between amino acids, the fundamental step in protein elongation.

Downstream Cellular Responses and Pathway Modulation

The initial insult of protein synthesis inhibition by 12,13-epoxytrichothec-9-enes triggers a variety of downstream cellular responses, ultimately leading to cell death and tissue damage.

Induction of Apoptosis and Programmed Cell Death Pathways

A major consequence of the cellular stress induced by 12,13-epoxytrichothec-9-enes is the activation of apoptosis, or programmed cell death. nih.gov The inhibition of protein synthesis is a potent signal for the initiation of apoptotic pathways.

Derivatives such as 4-acetyl-12,13-epoxyl-9-trichothecene-3,15-diol (AETD) have been shown to be potent inducers of apoptosis in human leukemia cells. nih.govresearchgate.net The apoptotic process is often characterized by nuclear morphological changes, internucleosomal DNA fragmentation, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.govresearchgate.net For instance, AETD-induced apoptosis is associated with the activation of caspase-3. nih.gov The T-2 toxin, another potent derivative, also induces apoptosis through caspase activation.

The binding of these toxins to the ribosome is thought to activate downstream signaling proteins, including mitogen-activated protein kinases (MAPKs), which play a role in regulating apoptosis. nih.gov

Cellular Stress Responses and Signaling Cascade Perturbations

The disruption of protein synthesis and the accumulation of unfolded proteins can lead to a condition known as endoplasmic reticulum (ER) stress. nih.gov This activates the unfolded protein response (UPR), a set of signaling pathways designed to restore cellular homeostasis. nih.govmdpi.com However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.govfrontiersin.org

The UPR is transmitted through sensors like IRE1, PERK, and ATF6. nih.gov Activation of these pathways can lead to the suppression of anti-apoptotic proteins like Bcl-2 and the induction of pro-apoptotic factors such as CHOP and Bim. nih.gov

Furthermore, some derivatives can induce the formation of intracellular reactive oxygen species (ROS). nih.gov This oxidative stress can lead to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, further contributing to cellular damage and activating apoptotic pathways. nih.gov For example, the apoptosis induced by AETD in HL-60 cells involves the formation of ROS and depletion of GSH, which are upstream of caspase-3 activation. nih.gov

Modulation of Gene Expression Profiles in Responsive Cells

Exposure to this compound derivatives triggers significant alterations in the gene expression profiles of responsive cells. These changes are a direct consequence of the cellular stress induced by ribosome inhibition and the activation of downstream signaling pathways.

In barley, infection with Fusarium graminearum strains that produce trichothecenes leads to the induction of a specific set of host genes. apsnet.org Transcriptome analysis has identified 63 transcripts that are upregulated during trichothecene (B1219388) accumulation. apsnet.org These induced genes encode for proteins involved in a variety of cellular defense and stress response mechanisms, including:

Detoxification and Transport: Putative trichothecene detoxification and transport proteins. apsnet.org

Protein Degradation: Ubiquitination-related proteins. apsnet.org

Programmed Cell Death: Proteins related to apoptosis. apsnet.org

Regulatory Proteins: Transcription factors and cytochrome P450s. apsnet.org

Similarly, studies using yeast (Saccharomyces cerevisiae) as a model organism have revealed that trichothecenes like Deoxynivalenol (B1670258) (DON) and its acetylated derivatives, 15-acetyldeoxynivalenol (B30657) (15-AcDON), induce significant gene expression changes. figshare.comsemanticscholar.org Notably, 15-AcDON, a more toxic derivative, causes more substantial changes than DON. figshare.comsemanticscholar.org A common finding is the repression of mitochondrial ribosomal genes. figshare.com However, some genes show differential regulation depending on the specific derivative. For instance, the glucose transporter genes HXT2 and HXT4 are induced by DON but show a negative correlation with 15-AcDON exposure, indicating distinct cellular effects despite their structural similarity. semanticscholar.org

In mammalian cells, trichothecenes are known to activate the ribotoxic stress response, a process mediated by protein kinase signaling cascades that leads to the modulation of gene expression, including the induction of inflammatory cytokine mRNAs. wikipedia.orgmdpi.com

Structure-Mechanism Relationships at the Molecular Level

The interaction between this compound derivatives and the ribosome is highly dependent on the specific three-dimensional structure of the toxin. The core structure and the various functional groups all play critical roles in binding affinity and the resulting inhibition of protein synthesis.

Influence of the 12,13-Epoxide Ring and C9-C10 Double Bond on Ribosome Interaction

The 12,13-epoxide ring and the C9-C10 double bond are universally recognized as the most critical structural features for the biological activity of trichothecenes. mdpi.comslu.seresearchgate.netnih.gov Their removal or modification results in a dramatic or complete loss of toxicity. researchgate.netnih.gov

These two functional groups are essential for the proper docking of the molecule into the A-site cleft on the large ribosomal subunit. nih.govnih.gov In-depth analysis of ribosome-trichothecene complexes reveals their specific contributions to binding:

12,13-Epoxide Ring: The oxygen atom of the epoxide ring is a key interaction point. mdpi.comnih.govnih.gov It forms crucial hydrogen bonds and van der Waals contacts with nucleotides of the 25S rRNA (in yeast), anchoring the molecule within the binding pocket. mdpi.comnih.gov Microbial de-epoxidation, which opens this ring, is a known detoxification mechanism, underscoring the ring's importance. slu.se For example, the de-epoxy metabolites of DON and Nivalenol (B191977) (NIV) are 24 and 51 times less cytotoxic, respectively, than their parent compounds with an intact epoxide ring. slu.se

C9-C10 Double Bond: This double bond contributes to the rigidity of the core structure and participates in nonpolar, hydrophobic stacking interactions with the nucleotide bases of the rRNA. mdpi.comnih.govnih.gov This interaction helps to stabilize the toxin within the ribosomal binding site. nih.gov

The combination of these interactions ensures a tight and specific fit, leading to the potent inhibition of the peptidyl transferase function. nih.gov

Role of Hydroxyl and Acyl Substituents on Binding Affinity and Cellular Activity

While the epoxide ring and double bond are fundamental, the diverse array of hydroxyl and acyl (e.g., acetyl, isovaleryl) groups at positions C3, C4, C7, C8, and C15 finely tunes the toxicity and binding affinity of each specific trichothecene. nih.govnih.gov These substituents can either enhance binding by forming additional contacts or decrease it through steric hindrance. nih.gov

A comparative analysis of different trichothecenes bound to the ribosome highlights these distinct roles: nih.gov

C3-Hydroxyl Group: The hydroxyl group at the C3 position is a key element for Type A and B trichothecenes, participating directly in hydrogen bonding with the rRNA and contributing significantly to binding affinity. mdpi.comnih.govnih.gov Its replacement with an acetoxy group or hydrogen generally decreases toxicity. researchgate.netnih.gov

Substituents at C4, C7, C8, and C15: These positions often determine the classification of trichothecenes (e.g., Type A vs. Type B) and have a significant impact on activity. tandfonline.commdpi.com

Type A (e.g., T-2 toxin): Has an isovaleryl group at C8 and acetyl groups at C4 and C15. These bulky side chains introduce new hydrophobic and van der Waals contacts within the ribosomal pocket, which can enhance binding affinity compared to simpler structures like DON. nih.gov

Type B (e.g., Deoxynivalenol): Characterized by a keto group at C8. mdpi.com The hydroxyl groups at C7 and C15 in DON also form specific hydrogen bonds with the ribosome. nih.gov

Macrocyclic Trichothecenes (Type D): An ester-linked macrocyclic ring between C4 and C15 generally increases toxicity. researchgate.netmdpi.com

The influence of these substituents can be categorized into two patterns: nih.gov

Type I Substitutions (at C4, C7, C8, C15): Often introduce additional binding interactions, enhancing affinity.

Type II Substitutions (at C3): Changes at this position can lead to steric clashes, impairing binding.

The table below summarizes the effect of various substituents on the relative toxicity of trichothecenes.

| Position | Substituent Effect on Toxicity | Reference(s) |

| C3 | A hydroxyl group enhances toxicity. Substitution with an acetoxy or hydrogen group decreases it. | researchgate.net, nih.gov |

| C4 | An acetoxy group generally confers higher toxicity than a hydroxyl group. | researchgate.net, nih.gov |

| C8 | An oxygenated substitution is essential. Toxicity decreases in the order: isovaleryloxy > hydrogen > hydroxyl. | researchgate.net, nih.gov |

| C15 | An acetoxy group confers higher toxicity than hydroxyl or hydrogen groups. | researchgate.net, nih.gov |

| C4-C15 | A macrocyclic ring linkage increases toxicity significantly. | researchgate.net |

Impact of Stereochemistry on Molecular Interactions

The rigid, tetracyclic core of the this compound structure results in a distinct and crucial stereochemistry. nih.govresearchgate.net The spatial arrangement of the atoms and the conformation of the fused rings are critical for the molecule's ability to interact with its biological target. researchgate.netacs.org

The trichothecene core is composed of three fused rings: a cyclohexene (B86901) A-ring, a tetrahydropyranyl B-ring, and a cyclopentyl C-ring. nih.gov The rigidity of this system leads to specific conformations:

A-ring: Adopts a half-chair conformation. researchgate.netresearchgate.net

B-ring: Typically found in a chair conformation, though a boat conformation has been observed in some cases. researchgate.netresearchgate.net

This defined three-dimensional structure is pre-organized to fit into the ribosomal binding pocket. nih.gov The specific stereochemistry ensures that the key functional groups—the 12,13-epoxide, the C3-hydroxyl, and other substituents—are correctly oriented to make productive contacts with the rRNA. nih.govmdpi.com Even subtle changes in stereochemistry, such as the epimerization at a single carbon, can alter the molecule's polarity and interaction with biological targets, thereby affecting its toxicity. researchgate.net The precise geometry dictated by the stereochemistry is therefore a fundamental determinant of the molecular interactions that underpin the biological activity of these toxins. acs.orgmdpi.com

Metabolism and Biotransformation of 12,13 Epoxytrichothec 9 Ene in Biological Systems Excluding Human Clinical

Microbial Degradation and Biotransformation Pathways

The biotransformation of 12,13-epoxytrichothec-9-ene, the core structure of trichothecene (B1219388) mycotoxins, by microorganisms is a key area of research for mitigating their toxic effects. wikipedia.orgmdpi.com Microbes have developed various enzymatic pathways to modify and detoxify these compounds. wikipedia.orgmdpi.com

De-epoxidation Reactions and Corresponding Enzyme Systems

A primary mechanism for detoxifying trichothecenes is the de-epoxidation of the 12,13-epoxy ring, which is crucial for their toxicity. wikipedia.orgmdpi.commsdvetmanual.com This reaction involves the reductive cleavage of the epoxide ring to form a double bond, resulting in significantly less toxic de-epoxy metabolites. wikipedia.orgmdpi.combrill.com This transformation is primarily carried out by anaerobic bacteria found in environments like the gastrointestinal tracts of animals and soil. mdpi.comnih.govnih.gov

While the specific enzymes responsible for this de-epoxidation have been historically elusive, research suggests the involvement of an epoxy reductase. researchgate.netnih.gov The process is known to be a reductive biotransformation that requires an active electron transport process. nih.govgoogle.com The functionality of these reductase enzymes can be influenced by the composition of the surrounding media. nih.gov The enzyme systems responsible for this detoxification are believed to be cytochrome P-450-dependent mono-oxygenases, which require NADPH and molecular oxygen. oup.com

Hydrolysis and Conjugation Mechanisms by Microorganisms

Microorganisms also employ hydrolysis and conjugation to biotransform trichothecenes. mdpi.comnih.govnih.gov Hydrolysis often involves the deacetylation of acetylated trichothecenes, which can alter their toxicity. nih.govresearchgate.net For instance, some Fusarium species can hydrolyze T-2 toxin to its less acetylated derivatives. nih.gov Carboxylesterases are a class of hydrolases that play a role in this deacetylation process. researchgate.net

Conjugation is another microbial strategy where molecules like glucose are attached to the trichothecene structure. mdpi.comdntb.gov.ua This process of glycosylation can reduce the toxicity of the parent compound. mdpi.commdpi.com For example, the addition of a glucosyl group to deoxynivalenol (B1670258) (DON) at the C3-OH position results in DON-3-glucoside, a less toxic metabolite. mdpi.com However, these conjugated forms, sometimes called "masked mycotoxins," can potentially be hydrolyzed back to the toxic parent compound in the digestive tracts of mammals. mdpi.com Some Fusarium species are also capable of acetyl conjugation, converting T-2 toxin into acetyl T-2 toxin. nih.gov

Role of Specific Bacterial and Fungal Species in Biotransformation

Several specific microbial species have been identified for their ability to transform this compound and its derivatives.

Eubacterium sp. : Strains of Eubacterium, particularly BBSH 797 isolated from bovine rumen fluid, are well-documented for their ability to de-epoxidize trichothecenes like DON into their less toxic de-epoxy forms. wikipedia.orgbrill.comnih.govresearchgate.netgoogle.com This anaerobic bacterium carries out reductive cleavage of the 12,13-epoxy ring. google.com

Streptomyces griseus : This bacterium has been shown to metabolize compounds related to this compound, producing partially hydrolyzed or selectively acylated derivatives. nih.govnih.gov

Mucor mucedo : Resting cells of this fungus can also produce partially hydrolyzed or selectively acylated derivatives of this compound related compounds. nih.govnih.gov

Acinetobacter calcoaceticus : Growing cultures of this bacterium can generate derivatives of this compound compounds through partial hydrolysis or selective acylation. nih.govnih.gov

Other notable species :

Bacillus sp. strain LS100 can detoxify trichothecenes like DON to its de-epoxy metabolite. nih.gov

Desulfitobacterium sp. PGC-3-9 has been shown to de-epoxidize both type A and type B trichothecenes, including DON, nivalenol (B191977), and HT-2 toxin. researchgate.net

A bacterial consortium, DX100 , has demonstrated the ability to de-epoxidize multiple trichothecenes. nih.gov

Table 1: Microbial Species and their Biotransformation of this compound Derivatives

| Microbial Species | Type of Biotransformation | Substrate(s) | Product(s) |

| Eubacterium sp. BBSH 797 | De-epoxidation | Deoxynivalenol (DON), T-2 toxin | De-epoxy-deoxynivalenol (DOM-1), De-epoxy T-2 |

| Streptomyces griseus | Hydrolysis, Acylation | Anguidine related compounds | Partially hydrolyzed and selectively acylated derivatives |

| Mucor mucedo | Hydrolysis, Acylation | Anguidine related compounds | Partially hydrolyzed and selectively acylated derivatives |

| Acinetobacter calcoaceticus | Hydrolysis, Acylation | Anguidine related compounds | Partially hydrolyzed and selectively acylated derivatives |

| Bacillus sp. LS100 | De-epoxidation | Deoxynivalenol (DON) | De-epoxy-deoxynivalenol (DOM-1) |

| Desulfitobacterium sp. PGC-3-9 | De-epoxidation | DON, Nivalenol, HT-2 toxin | Corresponding de-epoxy metabolites |

Metabolism in Non-Human Organisms

The metabolic fate of this compound and its derivatives has also been studied in plants and various animal models.

Biotransformation in Plants and Plant-Associated Microbes

Plants and their associated microorganisms have developed mechanisms to detoxify trichothecenes. mdpi.com A primary plant defense mechanism is glycosylation, where a glucose molecule is attached to the toxin, often at the C3-hydroxyl group, to form less toxic compounds like DON-3-glucoside. mdpi.commdpi.com This conjugation makes the mycotoxin more polar and facilitates its sequestration into plant cell vacuoles.

Plant-associated microbes, including endophytic fungi and bacteria, can also contribute to the degradation and transformation of trichothecenes. mdpi.comnih.gov For example, some species of Trichoderma, a genus of fungi often found in soil and on plant roots, can glycosylate various trichothecenes. mdpi.com These microbes can play a role in protecting the plant from the harmful effects of these mycotoxins. nih.govresearchgate.net

Metabolic Fate in Animal Models

The metabolism of this compound varies significantly among different animal species.

Poultry : Poultry are generally considered less sensitive to some trichothecenes due to the microbial metabolism that occurs in their gastrointestinal tract. researchgate.net Anaerobic bacteria present in the gut of poultry can perform de-epoxidation of trichothecenes. nih.gov

Ruminants : Ruminants, such as cattle and sheep, are known to be relatively resistant to the toxic effects of trichothecenes like DON. brill.comresearchgate.netresearchgate.net This resistance is largely attributed to the robust microbial populations in their rumen. brill.comresearchgate.net Anaerobic microorganisms in the rumen fluid efficiently detoxify trichothecenes by converting them into their de-epoxy metabolites. brill.comresearchgate.netdpi.qld.gov.au For instance, DON is transformed into the non-toxic de-epoxy-deoxynivalenol (DOM-1). brill.com The de-epoxidation process is considered a key detoxification pathway in these animals. mdpi.comdpi.qld.gov.au

Table 2: Metabolic Fate of this compound in Animal Models

| Animal Model | Primary Metabolic Pathway | Key Metabolites | Notes |

| Poultry | Microbial De-epoxidation in GIT | De-epoxy derivatives | Considered less sensitive than monogastrics. |

| Ruminants (e.g., Cattle, Sheep) | Microbial De-epoxidation in Rumen | De-epoxy-deoxynivalenol (DOM-1) | High tolerance due to efficient microbial detoxification. |

Formation of Modified Derivatives and Metabolites within Biological Systems (Excluding Human Clinical)

The core this compound (EPT) structure is the foundation for a wide array of naturally occurring mycotoxins known as trichothecenes. mdpi.comnih.gov These compounds undergo extensive metabolism and biotransformation upon entering various biological systems, including microorganisms and animals. These processes involve a series of enzymatic reactions that modify the parent molecule, leading to the formation of numerous derivatives and metabolites. acs.org The primary transformations include hydrolysis, hydroxylation, acetylation, glycosylation, and de-epoxidation, which alter the structure and properties of the original compound. acs.orgnih.gov

Metabolism in Microbial Systems

Microorganisms, including bacteria and fungi, are capable of transforming trichothecenes into various metabolites. These biotransformations are key detoxification mechanisms for some microbes and can involve a range of reactions.

Resting cells of Streptomyces griseus and Mucor mucedo, as well as growing cultures of Acinetobacter calcoaceticus, have been shown to produce partially hydrolyzed or selectively acylated derivatives of trichothecenes. nih.govnih.gov For instance, studies on T-2 toxin, a prominent type A trichothecene, demonstrate its conversion to HT-2 toxin through deacetylation, a reaction also observed in various fungal species, including trichothecene-producing Fusarium strains. scite.ai

Bacterial species isolated from agricultural environments also exhibit significant metabolic activity. Strains of Bacillus subtilis can transform deoxynivalenol (DON), a type B trichothecene, into novel metabolites such as deoxynivalenol-8,15-hemiketal-7-glucoside. acs.org The enzymatic modifications reported for DON include glycosylation, acetylation, oxidation, and epimerization. acs.org A critical detoxification pathway observed in several anaerobic bacteria, such as Eubacterium sp. isolated from bovine rumen fluid, is the reductive de-epoxidation of the 12,13-epoxy group, which is fundamental to the compound's biological activity. oup.commsdvetmanual.com Similarly, various strains of Nocardioides have been identified that degrade DON. oup.com

Fungal metabolism is not limited to simple hydrolysis. The fungus Fusarium equiseti can produce several modified forms of the type A trichothecene 4,15-diacetoxyscirpenol (DAS). semanticscholar.org These metabolites include hydroxylated derivatives such as 7-hydroxydiacetoxyscirpenol and 7,8-dihydroxydiacetoxyscirpenol, as well as more complex structures like 4β,8α,15-triacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-ene. semanticscholar.org Furthermore, the biosynthesis of complex trichothecenes like trichothecin (B1252827) involves a pathway where this compound is a precursor, undergoing subsequent hydroxylations to form compounds like trichodermol (B1681381). researchgate.net

Metabolism in Animal Systems

In animal systems, trichothecenes are rapidly absorbed and metabolized, primarily in the liver and gastrointestinal tract. nih.gov The biotransformation pathways in animals often involve hydrolysis of ester groups and hydroxylation of the core structure.

In vitro studies using rat liver homogenates have shown that T-2 toxin is quickly converted into multiple metabolites. nih.gov The primary metabolic step is the hydrolysis at the C-4 position to yield HT-2 toxin. nih.gov This intermediate is further metabolized to compounds like 4-deacetylneosolaniol (B1223109) (15-acetoxy-3α,4β,8α-trihydroxy-12,13-epoxytrichothec-9-ene) and T-2 tetraol. nih.gov Rat intestinal strips have also been shown to transform T-2 toxin into neosolaniol (B1681912), albeit in trace amounts. nih.gov

In ruminants, such as cows, the metabolism of T-2 toxin is extensive. A significant metabolite identified in cow urine is deepoxy T-2 tetraol, a detoxified derivative lacking the 12,13-epoxy group. acs.org This finding highlights de-epoxidation as a key metabolic route in cattle, similar to what is observed in anaerobic gut bacteria. oup.comacs.org

The following table summarizes the formation of various modified derivatives and metabolites from parent trichothecene compounds based on the this compound skeleton in different biological systems.

Table 1: Metabolic Transformations of this compound Derivatives

| Parent Compound | Biological System | Resulting Metabolite(s) | Type of Transformation |

|---|---|---|---|

| T-2 toxin | Rat (Liver Homogenate) | HT-2 toxin, T-2 tetraol, 4-deacetylneosolaniol | Hydrolysis, Deacetylation |

| T-2 toxin | Cow (in vivo) | Deepoxy T-2 tetraol | De-epoxidation, Hydrolysis |

| Deoxynivalenol (DON) | Bacillus subtilis | Deoxynivalenol-8,15-hemiketal-7-glucoside | Glycosylation, Hemiketal formation |

| Deoxynivalenol (DON) | Eubacterium sp. (Bovine Rumen) | De-epoxy deoxynivalenol | De-epoxidation |

| 4,15-Diacetoxyscirpenol (DAS) | Fusarium equiseti | 7-hydroxydiacetoxyscirpenol, 7,8-dihydroxydiacetoxyscirpenol | Hydroxylation |

| Anguidine (Diacetoxyscirpenol) | Streptomyces griseus, Mucor mucedo | Hydrolyzed and acylated derivatives | Hydrolysis, Acylation |

| This compound (EPT) | Fungal Biosynthesis | Trichodermol | Hydroxylation |

Advanced Analytical Methodologies for 12,13 Epoxytrichothec 9 Ene Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 12,13-epoxytrichothec-9-enes, enabling the separation of these compounds from complex sample matrices and from each other.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are well-established techniques for the analysis of 12,13-epoxytrichothec-9-ene and its related compounds. sigmaaldrich.comsigmaaldrich.commdpi.com

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of trichothecenes, which are often not sufficiently volatile, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. vscht.cz This often involves converting the polar hydroxyl groups into less polar silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) ethers, or into trifluoroacyl derivatives. vscht.czresearchgate.net

GC is frequently coupled with various detectors, including flame ionization detection (FID) and electron-capture detection (ECD). vscht.czsigmaaldrich.com However, for more definitive identification and quantification, GC is most powerfully paired with mass spectrometry (GC-MS). researchgate.netsigmaaldrich.comnih.gov This combination allows for the separation of complex mixtures and the generation of mass spectra that provide structural information for each compound. For instance, GC-MS has been successfully used to identify thermal degradation products of nivalenol (B191977), a type B trichothecene (B1219388). nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. chemyx.com It is particularly well-suited for the analysis of polar and non-volatile compounds, making it a primary choice for many this compound derivatives without the need for derivatization. sigmaaldrich.comrsc.orgmdpi.com

Various HPLC modes are employed, with reversed-phase HPLC (RP-HPLC) being the most common. In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation is based on the hydrophobicity of the analytes. The use of different mobile phase compositions can be optimized to achieve the desired separation of various trichothecenes. researchgate.net

HPLC systems are often equipped with ultraviolet (UV) detectors, as the α,β-unsaturated ketone group in some trichothecenes allows for UV absorption. mdpi.comresearchgate.net However, for compounds lacking a suitable chromophore or for achieving higher sensitivity and specificity, HPLC is coupled with mass spectrometry (LC-MS). rsc.org

Table 1: Comparison of GC and HPLC for this compound Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. chemyx.com |

| Sample Volatility | Requires volatile or derivatized compounds. vscht.cz | Suitable for non-volatile and thermally labile compounds. chemyx.com |

| Derivatization | Often necessary for trichothecenes (e.g., silylation). researchgate.net | Generally not required. rsc.org |

| Common Detectors | FID, ECD, MS. vscht.czsigmaaldrich.com | UV, PDA, FLD, MS. mdpi.comresearchgate.net |

| Typical Analytes | Trichothecenes like DON, T-2 toxin after derivatization. researchgate.net | A wide range of trichothecenes including DON, HT-2 toxin. mdpi.comsigmaaldrich.com |

| Advantages | High resolution, well-established methods. | Wide applicability, no derivatization needed for many compounds. rsc.org |

| Disadvantages | Destructive, derivatization adds complexity. | Lower resolution than capillary GC for some applications. |

To meet the increasing demand for the analysis of multiple mycotoxins in a single run and to detect trace levels of contamination, advanced LC techniques have been developed. Ultra-High-Performance Liquid Chromatography (UPLC) and techniques coupled with sophisticated sample clean-up are prominent examples.

Ultra-High-Performance Liquid Chromatography (UPLC):

UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) and operate at higher pressures than conventional HPLC systems. This results in significantly faster analysis times, improved resolution, and increased sensitivity. UPLC, often coupled with photodiode array (PDA) detection or mass spectrometry, has been successfully applied to the determination of HT-2 and T-2 toxins in cereals like oats and wheat. sigmaaldrich.com The enhanced separation power of UPLC is particularly beneficial for resolving complex mixtures of mycotoxins that may be present in a single sample.

LC with Advanced Sample Preparation:

The effectiveness of any LC method is heavily dependent on the sample preparation step, which aims to remove interfering matrix components. Advanced sample clean-up techniques are often employed prior to LC analysis. These can include solid-phase extraction (SPE) and the use of multifunctional columns that can effectively remove a broad range of matrix interferences, allowing for the simultaneous determination of multiple trichothecenes. For example, an analytical method using a multifunctional column has been developed for the simultaneous determination of 4,15-diacetoxyscirpenol and its modified forms, along with T-2 toxin, HT-2 toxin, and neosolaniol (B1681912) in cereals. mdpi.com

These advanced LC applications, particularly when combined with tandem mass spectrometry, provide the high-throughput and reliable analytical methods required for routine monitoring of this compound and its derivatives in food and feed. d-nb.info

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of 12,13-epoxytrichothec-9-enes due to its high sensitivity and specificity, which allow for both the identification and quantification of these toxins. chemyx.com

Electron Ionization-Mass Spectrometry (EI-MS):

EI-MS is a "hard" ionization technique that involves bombarding molecules with high-energy electrons (typically 70 eV). purdue.edu This process results in the formation of a molecular ion and extensive fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for a specific compound. purdue.edu While EI-MS provides detailed structural information, the molecular ion may be weak or absent for some molecules, making molecular weight determination challenging. researchgate.netspectroscopyonline.com For trichothecenes, EI-MS is often used in conjunction with GC. The analysis of trimethylsilyl (TMS) ether derivatives of deoxynivalenol (B1670258) and related trichothecenes by GC/EI-MS has allowed for the creation of a database to identify these mycotoxins. researchgate.net The fragmentation patterns can help in the structural diagnosis of these compounds in biological matrices. researchgate.net

Chemical Ionization-Mass Spectrometry (CI-MS):

CI-MS is a "softer" ionization technique compared to EI-MS. It involves the ionization of the analyte through ion-molecule reactions with a reagent gas. This results in less fragmentation and a more abundant protonated molecule or adduct ion, which simplifies the determination of the molecular weight. Negative chemical ionization (NCI-MS) can offer increased sensitivity for certain trichothecenes, providing a confirmatory method for their detection. dtic.mil

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is a soft ionization technique that generates ions from molecules in solution. wikipedia.orgwiley-vch.de It is particularly well-suited for the analysis of polar, thermally labile, and high-molecular-weight compounds, making it ideal for coupling with liquid chromatography (LC). nih.gov ESI can produce multiply charged ions, which extends the mass range of the analyzer. wikipedia.org This technique has become a cornerstone in the analysis of 12,13-epoxytrichothec-9-enes and their metabolites. For example, LC-ESI-MS/MS is used for the analysis of HT-2 toxin. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This process provides a high degree of specificity and is excellent for quantifying analytes in complex mixtures, as it minimizes matrix interference.

LC-MS/MS is a powerful tool for the identification and characterization of polar, non-volatile mycotoxins and their modified forms. rsc.org It has been widely adopted for the simultaneous determination of multiple mycotoxins in various matrices, including cereals and milk. thegoodscentscompany.com The fragmentation patterns of type A trichothecenes like T-2 toxin and HT-2 toxin often involve the elimination of the isovaleroxy group and acetic acid. researchgate.net

Table 2: Fragmentation Pathways of Selected Trichothecenes in MS/MS

| Compound | Precursor Ion | Common Fragment Ions | Fragmentation Pathway | Reference |

| T-2 toxin | [M+Na]⁺ | Varies | Elimination of isovaleroxy group and acetic acid | researchgate.net |

| HT-2 toxin | [M+Na]⁺ | Varies | Elimination of isovaleroxy group and acetic acid | researchgate.net |

| Deoxynivalenol (DON) | [M-H]⁻ | Varies | Cleavage of the epoxy ring | researchgate.net |

| 3-Acetyldeoxynivalenol (3-ADON) | [M-H]⁻ | Varies | Cleavage of the epoxy ring | researchgate.net |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. rsc.org This capability is invaluable for the structural elucidation of unknown compounds and for differentiating between molecules with the same nominal mass but different elemental formulas.

HRMS, often coupled with LC, can record full-scan spectra without a loss in mass accuracy, enabling the simultaneous detection of a theoretically unlimited number of compounds at low concentrations. rsc.org This makes it a powerful tool for untargeted screening and the discovery of new or modified mycotoxins. d-nb.info For example, LC-HRMS has been used in combination with NMR to characterize the structures of modified fumonisins. mdpi.com The high mass accuracy of HRMS was also crucial in elucidating the structures of ions from the EI mass spectra of TMS-derivatized trichothecenes. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound compounds. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of each atom within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their relative positions. Characteristic signals in the ¹H NMR spectrum of 12,13-epoxytrichothec-9-enes include an AB quartet for the non-equivalent protons at the C-13 position of the epoxide ring. gla.ac.uk The chemical shifts and coupling constants of these protons are indicative of the rigid trichothecane (B1236751) skeleton. gla.ac.uk For instance, in a derivative, the opening of the C12-C13 epoxide is confirmed by the appearance of signals corresponding to the two H-13 protons at δ 3.88 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of the carbon atoms, particularly those of the epoxide (C-12 and C-13) and the double bond (C-9 and C-10), are key identifiers. gla.ac.uk For example, in 4-β-Hydroxy-12,13-epoxytrichothec-9-ene, the ¹³C NMR spectrum shows characteristic peaks at δ 140.03 (C-9) and 118.67 (C-10). koreascience.kr The introduction of substituent groups at various positions on the trichothecene ring system leads to predictable shifts in the ¹³C NMR spectrum, aiding in the identification of specific analogues. gla.ac.uk One-dimensional and two-dimensional NMR techniques are often used in combination to fully assign the complex spectra of these molecules. nih.gov

Below is a table summarizing representative NMR data for derivatives of this compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3α,7α,15-Triacetoxy-12,13-epoxytrichothec-9-en-8-one | See Table I in source | Not specified | cdnsciencepub.com |

| 4β,8α,15-triacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-ene | See Supplementary Table S1 in source | See Supplementary Table S1 in source | mdpi.com |

| 4β-Hydroxy-12,13-epoxytrichothec-9-ene | 5.36 (dd, 1H, J=6.8, 4.0 Hz, H-4) | 140.03, 118.67, 82.03, 79.19, 70.37, 65.22 | koreascience.kr |

| (4R,9S,10R)-9,10-Epoxy-12,13-epoxytrichothec-9-en-4-yl acetate (B1210297) | 5.55 (1H, dd, J = 3.6, 7.8 Hz, H-4), 3.84 (1H, d, J = 5.1 Hz, H-2), 3.78 (1H, br. s, H-10) | Not specified | mdpi.com |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound compounds. The characteristic epoxide ring vibrations, along with absorptions from hydroxyl, carbonyl, and ester groups, provide a molecular fingerprint. For example, the IR spectrum of 3α,7α,15-triacetoxy-12,13-epoxytrichothec-9-en-8-one shows strong absorptions at 1735 cm⁻¹ (acetates) and 1680 cm⁻¹ (α,β-unsaturated ketone). cdnsciencepub.com Similarly, the IR spectrum of (4R,9R,10S)-9,10-Epoxy-12,13-epoxytrichothec-9-en-4-yl acetate displays bands at 2959, 1736, 1244, 1219, and 1089 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the C-9 double bond and any additional chromophores, such as a carbonyl group at C-8, results in characteristic UV absorption maxima. For instance, many 12,13-epoxytrichothec-9-en-8-ones are detected at a wavelength of 220 nm. mdpi.com The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent used for analysis. vscht.cz

The table below presents characteristic spectroscopic data for derivatives of this compound.

| Compound | IR (ν_max, cm⁻¹) | UV-Vis (λ_max, nm) | Reference |

| 3α,7α,15-Triacetoxy-12,13-epoxytrichothec-9-en-8-one | 1735, 1680 | Not specified | cdnsciencepub.com |

| (4R,9S,10R)-9,10-Epoxy-12,13-epoxytrichothec-9-en-4-yl acetate | 2959, 1736, 1244, 1219, 1089 | Not specified | mdpi.com |

| (4R)-12,13-Epoxytrichothec-9-en-4-yl (E)-but-2-enoate | 2968, 1716, 1180, 1079 | Not specified | mdpi.com |

| 4β,8α,15-triacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-ene | Not specified | 220 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Immunological and Biosensor-Based Detection Methods

Immunological and biosensor-based methods offer high sensitivity and specificity for the detection of this compound and its derivatives, making them suitable for rapid screening of a large number of samples.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for the quantitative detection of trichothecenes. sigmaaldrich.comgenomine.com Competitive ELISA formats are common, where the target analyte in a sample competes with a labeled toxin for binding to a limited number of specific antibodies. sigmaaldrich.com For example, a deoxynivalenol (a type B trichothecene) ELISA kit utilizes a specific antibody coated on a microwell plate. sigmaaldrich.com The intensity of the resulting color is inversely proportional to the concentration of the toxin in the sample. sigmaaldrich.com These assays are valuable for screening cereal grains and other commodities for mycotoxin contamination. sigmaaldrich.com Some ELISA kits have been developed to detect a group of trichothecenes, including metabolites. researchgate.net The sensitivity of these assays can be very high, with detection limits in the low ng/mL range. genomine.commdpi.com

Surface Plasmon Resonance (SPR) is an optical biosensing technique that measures molecular interactions in real-time without the need for labels. harvard.eduwikipedia.org In the context of this compound detection, SPR biosensors can be developed by immobilizing a specific antibody or a molecularly imprinted polymer (MIP) on a sensor chip. mdpi.commdpi.com When a sample containing the target toxin flows over the sensor surface, binding occurs, which causes a change in the refractive index at the surface. This change is detected as a shift in the resonance angle of the reflected light. harvard.eduwikipedia.org For instance, an SPR sensor using a DON-imprinted polypyrrole film has demonstrated a linear response for the detection of deoxynivalenol in the range of 0.1–100 ng/mL. mdpi.com Other electrochemical biosensors are also being developed for the detection of various biological entities, which could be adapted for trichothecene analysis. mdpi.com

Enzyme-Linked Immunosorbent Assays (ELISA)

Sample Preparation and Matrix Effects in Diverse Matrices

The analysis of 12,13-epoxytrichothec-9-enes in complex matrices such as food, feed, and biological samples presents significant challenges due to the presence of interfering compounds. wgtn.ac.nz Effective sample preparation is therefore a critical step to isolate the target analytes and minimize matrix effects.

Common sample preparation techniques include extraction with organic solvents like acetonitrile or methanol, often mixed with water. frontiersin.orgeuropa.eu This is frequently followed by a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns to remove co-extracted matrix components. mdpi.comeuropa.eu The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular approach for sample preparation in mycotoxin analysis. bch.ro

Matrix effects, which can cause either suppression or enhancement of the analytical signal in mass spectrometry-based methods, are a major concern. chromatographyonline.com These effects can lead to inaccurate quantification. To compensate for matrix effects, several strategies are employed, including the use of matrix-matched calibration standards, the method of standard additions, and the use of stable isotope-labeled internal standards. wgtn.ac.nzchromatographyonline.com The use of ¹³C-labeled internal standards is particularly effective as they co-elute with the native analyte and experience similar matrix effects, thus providing accurate correction. chromatographyonline.com

The table below outlines common sample preparation steps and observed matrix effects.

| Matrix | Sample Preparation Method | Analytical Technique | Observed Matrix Effects | Reference |

| Cereal Grains | Extraction with water, filtration, dilution | ELISA | Not specified, but dilution is used to minimize effects. | sigmaaldrich.com |

| Fecal Samples | Extraction with methanol:acetonitrile:water, sonication, centrifugation | HPLC-MS | Not explicitly stated, but extensive sample cleanup is performed. | frontiersin.org |

| Pollen | QuEChERS-based extraction (acetonitrile, MgSO₄, NaCl), d-SPE cleanup | GC-MS/MS | Slight signal enhancement for some analytes. | bch.ro |

| Cereals and Animal Feed | Extraction with methanol/water, immunoaffinity column cleanup, derivatization | GC-MS | Potential for matrix-induced enhancement. researchgate.net | europa.eu |

| Various Foods | Extraction with acetonitrile-water, centrifugation, filtration | LC-MS/MS | Effectively compensated by ¹³C-labeled internal standards. | chromatographyonline.com |

Extraction and Clean-up Strategies for Fungal Cultures and Environmental Samples

The primary goal of the extraction and clean-up phase is to isolate the target analytes, such as this compound and its related compounds, from the sample matrix while removing interfering substances that could compromise the accuracy and sensitivity of the subsequent analysis. nih.gov The choice of method depends on the nature of the sample, the specific trichothecenes of interest, and the analytical technique to be used. nih.gov

For fungal cultures, the process typically involves solvent extraction from either the liquid fermentation broth or the solid-state fermentation medium. Common solvents for extracting these moderately polar compounds include ethyl acetate, methanol, and acetonitrile, often in combination with water. frontiersin.orgmdpi.com For instance, in studies involving Trichoderma arundinaceum cultures, extraction has been performed using ethyl acetate. frontiersin.org In another approach for Trichoderma brevicompactum grown on a solid rice medium, the lyophilized and powdered culture was extracted with methanol. mdpi.com

Environmental samples, such as building materials or soil, and agricultural commodities like cereal grains present a greater challenge due to their complexity. wgtn.ac.nz A widely used extraction mixture for cereals is an acetonitrile/water blend, which efficiently solubilizes trichothecenes. Following initial extraction, a clean-up step is almost always necessary to remove co-extracted matrix components like lipids and pigments that can interfere with chromatographic analysis and cause ion suppression in mass spectrometry. nih.govscabusa.org

Solid-phase extraction (SPE) is a common clean-up technique. Various commercially available SPE cartridges are used, including those based on C18 or multifunctional columns that can retain both polar and non-polar interferences. scabusa.orgresearchgate.net These columns help purify the extract before it is concentrated and subjected to instrumental analysis.

Table 1: Examples of Extraction and Clean-up Strategies for this compound and Related Compounds

| Sample Type | Extraction Solvent/Method | Clean-up Technique | Target Analytes/Derivatives | Reference |

| Trichoderma Fungal Culture (Liquid) | Ethyl Acetate | None specified | This compound, Trichodermol (B1681381), Trichodiene (B1200196) | frontiersin.org |

| Trichoderma Fungal Culture (Solid) | Methanol | Not detailed | New trichothecene derivatives | mdpi.com |

| Cereal Grains (Wheat) | Methanol:Methylene Chloride (50/50, v/v) | C18 columns | Deoxynivalenol (DON), DON-3-glucoside | scabusa.org |

| Cereals | Acetonitrile/Water | Multifunctional column | 4,15-diacetoxyscirpenol (DAS) and its modified forms | researchgate.netnih.gov |

Challenges in Complex Biological and Agricultural Matrices

Analyzing this compound and its derivatives in complex biological and agricultural matrices is fraught with challenges that can affect the reliability and sensitivity of quantification. wgtn.ac.nz

One of the primary difficulties is matrix interference . researchgate.net Agricultural products like maize, wheat, and barley are complex mixtures of carbohydrates, proteins, and lipids. nih.gov These components can be co-extracted with the mycotoxins and interfere with the analysis. In mass spectrometry-based methods, this can lead to a phenomenon known as matrix effects, where the signal of the analyte is either suppressed or enhanced, leading to inaccurate quantification. wgtn.ac.nz This necessitates meticulous clean-up procedures and often requires the use of matrix-matched calibration standards or stable isotope-labeled internal standards for correction. wgtn.ac.nz

Another significant challenge is the structural similarity among the more than 200 identified trichothecene analogues. mdpi.comresearchgate.net Many of these compounds differ only by the position of hydroxyl or acetyl groups, resulting in similar physicochemical properties and chromatographic retention times. researchgate.net This makes their complete separation difficult, which is critical for accurate individual quantification. High-resolution mass spectrometry can aid in distinguishing between compounds with the same nominal mass but different elemental compositions.

Furthermore, many trichothecenes, including the basic this compound backbone, lack a strong chromophore, making them difficult to detect with UV or fluorescence detectors in HPLC without derivatization. researchgate.net While GC analysis is an alternative, it requires a derivatization step (e.g., silylation) to increase the volatility of the polar trichothecenes. researchgate.net This additional step can introduce variability and potential for incomplete reactions, complicating the analysis.

Finally, the low concentration at which these toxins often occur in contaminated food and feed requires highly sensitive analytical methods with low detection limits. wgtn.ac.nzresearchgate.net Achieving the required sensitivity while overcoming matrix effects remains a key challenge in the routine monitoring of these compounds. The presence of "masked" or modified mycotoxins, where a polar group like glucose is attached to the parent toxin, further complicates analysis as these forms may not be detected by methods developed for the parent compounds but can be hydrolyzed back to the toxic form in the digestive tract. scabusa.org

Table 2: Summary of Analytical Challenges in Trichothecene Detection

| Challenge | Description | Impact on Analysis | Common Mitigation Strategies | Reference |

| Matrix Interference | Co-extracted compounds suppress or enhance the analyte signal in MS-based methods. | Inaccurate quantification (under- or overestimation). | Thorough sample clean-up (e.g., SPE), use of matrix-matched calibrants, stable isotope-labeled internal standards. | wgtn.ac.nzresearchgate.net |

| Structural Similarity | Many trichothecene analogues have similar structures and chromatographic behaviors. | Co-elution and difficulty in individual quantification. | High-resolution chromatography (UPLC), tandem mass spectrometry (MS/MS), high-resolution MS. | mdpi.comresearchgate.net |

| Poor Detectability | Lack of strong chromophores for UV/fluorescence detection; low volatility for GC. | Low sensitivity with certain detectors; need for derivatization. | Derivatization for GC or HPLC-fluorescence; use of mass spectrometry as a universal detector. | researchgate.net |

| Modified Mycotoxins | Presence of conjugated forms (e.g., glucosides) that are not detected by conventional methods. | Underestimation of total toxic burden. | Methods that include a hydrolysis step or can simultaneously detect parent and modified forms. | scabusa.org |

Ecological Roles and Environmental Interactions of 12,13 Epoxytrichothec 9 Ene

Occurrence and Distribution in Natural Ecosystems